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Compound of Interest

Compound Name: Enzalutamide carboxylic acid-d6

Cat. No.: B8106697 Get Quote

For researchers, scientists, and drug development professionals, this document provides an in-

depth technical overview of Enzalutamide carboxylic acid-d6, an isotopic derivative of an

inactive metabolite of the potent androgen receptor (AR) inhibitor, Enzalutamide. This guide

covers its fundamental properties, associated signaling pathways, and detailed experimental

protocols relevant to its application in research settings.

Core Compound Data
Enzalutamide carboxylic acid-d6 is the deuterium-labeled form of Enzalutamide carboxylic

acid. While the deuterated form is a critical tool for various research applications, particularly in

pharmacokinetic studies, it is important to note that a specific CAS number has not been

assigned. Researchers typically reference the CAS number of the unlabeled parent compound.

Property Value Citation(s)

Compound Name
Enzalutamide carboxylic acid-

d6

CAS Number Not Assigned (NA)

Unlabeled CAS Number 1242137-15-0

Molecular Weight 457.43 g/mol

Molecular Formula C₂₀H₇D₆F₄N₃O₃S
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Signaling Pathways
Enzalutamide and its metabolites are central to the study of androgen receptor signaling, a

critical pathway in the progression of prostate cancer. Understanding this pathway and the

mechanisms of resistance is paramount for developing effective therapeutic strategies.

Enzalutamide's Mechanism of Action on the Androgen
Receptor Signaling Pathway
Enzalutamide is a second-generation nonsteroidal antiandrogen that potently and competitively

inhibits the androgen receptor. Its mechanism involves several key steps that collectively

suppress androgen-mediated gene expression and prostate cancer cell proliferation.
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Enzalutamide's multi-faceted inhibition of the androgen receptor signaling pathway.

Signaling Pathways Implicated in Enzalutamide
Resistance
Despite its efficacy, resistance to Enzalutamide frequently develops. This can occur through

both AR-dependent and AR-independent mechanisms.
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Overview of AR-dependent and AR-independent resistance mechanisms to Enzalutamide.

Experimental Workflows and Protocols
The following sections detail common experimental workflows and protocols for researchers

studying Enzalutamide and its derivatives.

Experimental Workflow: Generation of Enzalutamide-
Resistant Cell Lines
Developing cell lines with acquired resistance to Enzalutamide is a crucial step in studying

resistance mechanisms. This workflow outlines the general process.
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Start with Parental
Prostate Cancer Cell Line

(e.g., LNCaP, C4-2B)

Culture cells in standard
media with a low dose of

Enzalutamide (e.g., 0.2-1.2 µM)

Gradually increase
Enzalutamide concentration
as cells adapt and resume

proliferation

Monitor cell growth

Maintain resistant cells
in a high, constant dose of

Enzalutamide (e.g., 5-13 µM)

Reach final concentration

Validate Resistance:
- Cell viability assays (MTT)

- Compare IC50 to parental line
- Assess AR target gene expression

Characterize Resistant Cells:
- Western blot for AR/AR-V7

- RNA-seq for gene expression changes
- ChIP-seq for AR binding

Enzalutamide-Resistant
Cell Line Established
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A typical workflow for generating Enzalutamide-resistant prostate cancer cell lines in vitro.
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Detailed Experimental Protocols
This protocol is adapted from methodologies for creating Enzalutamide-resistant prostate

cancer cell lines.

Cell Culture Initiation:

Culture C4-2B cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin.

Seed cells in a 6-well plate and allow them to reach approximately 30% confluency.

Initial Enzalutamide Treatment:

Determine the initial treatment concentration of Enzalutamide using an MTT assay to

establish a baseline IC50. A starting concentration of around 1.2 µM has been reported.

Add the initial concentration of Enzalutamide to the culture medium.

Dose Escalation:

Replace the medium with fresh Enzalutamide-containing medium every 2-3 days.

When the cells reach 70-90% confluency, subculture them.

Gradually increase the Enzalutamide concentration in a stepwise manner (e.g., doubling

the concentration every four weeks, such as from 1.2 µM to 2.5 µM, then to 5 µM) as the

cells adapt and their growth rate recovers.

Maintenance of Resistant Line:

Once the cells are able to proliferate steadily in a high concentration of Enzalutamide

(e.g., 5-10 µM), maintain them in this concentration for all subsequent experiments to

ensure the stability of the resistant phenotype.

Validation of Resistance:
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Perform MTT assays to compare the IC50 of the resistant cell line to the parental C4-2B

cells. A significant increase in IC50 confirms resistance.

Use quantitative PCR (qPCR) to assess the expression of known AR target genes (e.g.,

PSA, FKBP5) in the presence and absence of Enzalutamide in both parental and resistant

lines.

This protocol outlines a general procedure for evaluating the anti-tumor activity of

Enzalutamide in a preclinical mouse model.

Animal Model and Tumor Implantation:

Use immunodeficient mice (e.g., nude or SCID mice).

Subcutaneously inject a suspension of prostate cancer cells (e.g., LNCaP or the

generated resistant line) in a suitable medium like Matrigel into the flank of each mouse.

Tumor Growth and Treatment Initiation:

Monitor tumor growth regularly by measuring tumor dimensions with calipers.

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

control and treatment groups.

Enzalutamide Administration:

Prepare Enzalutamide for oral administration, often formulated in a suitable vehicle.

Administer Enzalutamide daily via oral gavage at a specified dose (e.g., 10-50 mg/kg/day).

The control group receives the vehicle only.

Monitoring and Endpoint:

Measure tumor volume and body weight 2-3 times per week.

The study can be terminated when tumors in the control group reach a maximum

allowable size, or after a predetermined treatment period.
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Analysis:

At the end of the study, excise the tumors and measure their final weight.

Perform histological and immunohistochemical analyses on the tumor tissue to assess

markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Analyze serum for levels of biomarkers like PSA.

This protocol provides a framework for identifying the genomic binding sites of the androgen

receptor.

Cell Culture and Treatment:

Culture prostate cancer cells (e.g., LNCaP) to about 80-90% confluency.

Treat the cells with the desired compounds (e.g., vehicle, DHT, Enzalutamide) for a

specified duration to stimulate or inhibit AR activity.

Cross-linking and Cell Lysis:

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a

final concentration of 1% and incubating for 10 minutes at room temperature.

Quench the cross-linking reaction by adding glycine.

Harvest the cells, wash with ice-cold PBS, and lyse the cells to release the nuclei.

Chromatin Shearing:

Isolate the nuclei and lyse them to release the chromatin.

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic

digestion.

Immunoprecipitation:

Pre-clear the chromatin with protein A/G beads.
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Incubate the sheared chromatin overnight at 4°C with an antibody specific to the androgen

receptor. A negative control with a non-specific IgG antibody should also be included.

Add protein A/G beads to capture the antibody-chromatin complexes.

Washing and Elution:

Wash the beads several times to remove non-specifically bound chromatin.

Elute the chromatin from the antibody-bead complexes.

Reverse Cross-linking and DNA Purification:

Reverse the formaldehyde cross-links by heating the samples in the presence of a high

salt concentration.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

Library Preparation and Sequencing:

Prepare a DNA library from the purified ChIP DNA according to the instructions of the

sequencing platform (e.g., Illumina).

Perform high-throughput sequencing.

Data Analysis:

Align the sequence reads to the reference genome.

Use peak-calling algorithms to identify regions of the genome that are enriched for AR

binding.

Perform downstream analyses such as motif discovery and gene ontology analysis to

interpret the biological significance of the AR binding sites.

To cite this document: BenchChem. [Enzalutamide Carboxylic Acid-d6: A Technical Guide for
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[https://www.benchchem.com/product/b8106697#enzalutamide-carboxylic-acid-d6-cas-
number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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